ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate, also known as ethyl 4-oxo-2-(2-oxoethyl)-3-pyridinecarboxylate, is a pyridine derivative that has been extensively studied for its potential use in various scientific research applications. It is a synthetic compound that is commonly used in the laboratory for its unique chemical properties.
Mechanism Of Action
The exact mechanism of action of ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate is not fully understood, but it is believed to act by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical And Physiological Effects
Ethyl 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate has been shown to have a range of biochemical and physiological effects. It has been found to exhibit antioxidant activity, which helps to protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, it has been shown to have antitumor activity, which makes it a potential candidate for the treatment of cancer.
Advantages And Limitations For Lab Experiments
One of the main advantages of using ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate in laboratory experiments is its unique chemical properties. It is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for use in various experiments. Additionally, it has been extensively studied for its potential use in various scientific research applications, which means that there is a wealth of information available on its properties and potential uses.
One of the main limitations of using ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate in laboratory experiments is its potential toxicity. While it has been shown to have a range of potential applications, it can also be toxic to certain cells and tissues. Additionally, it may not be suitable for use in certain experiments due to its unique chemical properties.
Future Directions
There are many potential future directions for research on ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate. Some possible areas of research include:
1. Further studies on its potential use in the treatment of cancer and other diseases.
2. Studies on its potential use as an antioxidant and anti-inflammatory agent.
3. Studies on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
4. Studies on its potential use as a diagnostic tool for various diseases.
5. Development of new synthesis methods for ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate.
6. Studies on its potential use in the development of new drugs and therapies.
In conclusion, ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. While it has many potential advantages for use in laboratory experiments, it also has some limitations and potential toxicity. There are many potential future directions for research on this compound, including further studies on its potential use in the treatment of various diseases and the development of new synthesis methods and therapeutic applications.
Synthesis Methods
The synthesis of ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate involves the reaction of ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate acetoacetate with 2,4-pentanedione in the presence of ammonium acetate. The resulting intermediate is then treated with hydrazine hydrate to produce the final product.
Scientific Research Applications
Ethyl 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. It has also been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
1433-76-7 |
---|---|
Product Name |
ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate |
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
ethyl 2-ethyl-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO4/c1-3-6-9(10(14)15-4-2)7(12)5-8(13)11-6/h5H,3-4H2,1-2H3,(H2,11,12,13) |
InChI Key |
CGIKUACJQQBMRL-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1=C(C(=O)C=C(N1)O)C(=O)OCC |
SMILES |
CCC1=C(C(=CC(=O)N1)O)C(=O)OCC |
Canonical SMILES |
CCC1=C(C(=O)C=C(N1)O)C(=O)OCC |
synonyms |
2-Ethyl-1,6-dihydro-4-hydroxy-6-(oxo)nicotinic acid ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.